molecular formula C13H10ClFN2OS B14724383 N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide CAS No. 6376-42-7

N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide

Cat. No.: B14724383
CAS No.: 6376-42-7
M. Wt: 296.75 g/mol
InChI Key: AQMJBMWUDYJBNJ-UHFFFAOYSA-N
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Description

N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a fluorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide
  • 2-(4-chlorophenyl)-N’-[1-(5-chlorothiophen-2-yl)ethylidene]acetohydrazide
  • (5-chlorothiophen-2-yl)methoxyphenylhydrazide

Uniqueness

N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is unique due to the presence of both a fluorobenzohydrazide moiety and a chlorothiophene ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioavailability, while the chlorothiophene ring can contribute to its reactivity and binding affinity.

Properties

CAS No.

6376-42-7

Molecular Formula

C13H10ClFN2OS

Molecular Weight

296.75 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethylideneamino]-3-fluorobenzamide

InChI

InChI=1S/C13H10ClFN2OS/c1-8(11-5-6-12(14)19-11)16-17-13(18)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,18)

InChI Key

AQMJBMWUDYJBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=C(S2)Cl

Origin of Product

United States

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